2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide
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Description
2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C15H12N4O2S and its molecular weight is 312.35. The purity is usually 95%.
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Scientific Research Applications
Crystal Structures and Conformation
- Crystal Structures and Molecular Conformation : Research has explored the crystal structures of compounds similar to 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide. For example, studies have detailed the conformation of pyrimidine and benzene rings in compounds with a folded conformation about the methylene C atom of the thioacetamide bridge, elucidating important molecular interactions such as intramolecular hydrogen bonding (Subasri et al., 2016).
Antimicrobial and Antitumor Applications
- Antimicrobial Activity : Several derivatives of pyrimidinones and oxazinones, which are structurally related to the chemical , have been synthesized and tested for antimicrobial properties. Some of these compounds have displayed significant antibacterial and antifungal activities (Hossan et al., 2012).
- Potential Antitumor Agents : Research has also synthesized and evaluated a range of pyrimidine derivatives for their antitumor properties. Some of these compounds, especially those linked to thiophene, have shown significant therapeutic activity against various human tumor cell lines (Masaret, 2021).
Synthesis and Characterization
- Synthetic Pathways and Characterization : Various studies have detailed the synthesis of pyrimidine derivatives and their characterization using techniques like IR, NMR, and mass spectral studies. These studies contribute to understanding the synthetic pathways and structural attributes of compounds related to this compound (Elian et al., 2014).
Properties
IUPAC Name |
2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-14(18-11-3-1-5-16-8-11)9-19-10-17-12(7-15(19)21)13-4-2-6-22-13/h1-8,10H,9H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSDGDVMCWXZOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.